molecular formula C18H27FN2O2Si B1313729 Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate CAS No. 685513-92-2

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate

Cat. No.: B1313729
CAS No.: 685513-92-2
M. Wt: 350.5 g/mol
InChI Key: XZCYLQFNGHAFPO-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate (CAS 685513-92-2) is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. The compound features a 7-azaindole core, a privileged scaffold in drug discovery known for its diverse biological potential, and is specifically protected at the N1 position with a triisopropylsilyl (TIPS) group . This protection is a critical modification that enhances the compound's stability and directs subsequent synthetic reactions to other positions on the heterocyclic ring, making it a versatile building block for the synthesis of more complex molecules . With a molecular formula of C18H27FN2O2Si and a molecular weight of 350.50 g/mol, this fluorinated and ester-functionalized intermediate is expertly suited for cross-coupling reactions, nucleophilic substitutions, and hydrolysis reactions . Researchers utilize this compound to create novel derivatives for screening in various therapeutic areas, as the 7-azaindole scaffold is frequently investigated for its antiviral, anticancer, and anti-inflammatory properties . The product is offered with a typical purity of 95% or higher and should be stored in a cool, dry place under an inert atmosphere to ensure its long-term stability . Intended Use & Safety: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the safe handling, storage, and disposal of this chemical.

Properties

IUPAC Name

methyl 4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCYLQFNGHAFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458161
Record name Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685513-92-2
Record name Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azaindole core, followed by the introduction of the fluorine atom and the triisopropylsilanyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

    Preparation of Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Triisopropylsilanyl Protection: The triisopropylsilanyl group can be introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the triisopropylsilanyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized azaindole derivatives.

    Reduction: Reduced azaindole derivatives.

    Substitution: Substituted azaindole derivatives with new functional groups replacing the fluorine or triisopropylsilanyl group.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its azaindole framework is integral to many biologically active compounds, including several FDA-approved drugs. Research indicates that derivatives of azaindoles exhibit a range of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-viral properties .

Case Studies:

  • Inhibition of Kinases: Compounds derived from azaindoles have shown promising results in inhibiting specific kinases involved in cancer progression, such as DYRK1B and DYRK2. For instance, 7-azaindole sulfonamide derivatives demonstrated significant anti-proliferative activity against various cancer cell lines .

Biological Studies

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is used to study enzyme inhibition and receptor interactions. Its structural similarity to naturally occurring indoles allows researchers to investigate its effects on biological pathways.

Research Insights:

  • Neuroprotective Effects: Some azaindole derivatives have been shown to have neuroprotective effects in models of neuroinflammation and neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .

Material Science

The compound's unique properties make it suitable for developing advanced materials, including organic semiconductors. The incorporation of fluorinated groups can enhance electronic properties, making it valuable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the triisopropylsilanyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific biological context and the nature of the assays conducted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s uniqueness arises from its substitution pattern, which distinguishes it from other indole and azaindole derivatives. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
Target Compound C₁₈H₂₇FN₂O₂Si 350.51 F (4), COOMe (5), TIPS (1) Bulky TIPS group enhances stability; unique fluorine and carboxylate positions
5-Chloro-4-fluoro-1-(triisopropylsilanyl)-7-azaindole C₁₆H₂₄ClFN₂Si 326.91 Cl (5), F (4), TIPS (1) Chloro substituent at 5; lacks carboxylate, altering reactivity
Methyl 5-fluoro-2-methyl-1H-indole-7-carboxylate Not provided - F (5), COOMe (7), Me (2) Methyl at position 2; fluorine at 5 reduces steric hindrance
Methyl 6-fluoro-1H-indole-3-carboxylate Not provided - F (6), COOMe (3) Fluorine at 6 and carboxylate at 3 enable distinct electronic effects

Electronic and Steric Effects

  • Fluorine Position : The target’s fluorine at position 4 (vs. 5 or 6 in other compounds) creates a stronger electron-withdrawing effect at the azaindole core, influencing reactivity and binding affinity in biological systems .
  • TIPS Group : The bulky TIPS group at position 1 provides steric protection, reducing unwanted nucleophilic attacks or oxidation compared to unprotected analogs like Methyl 6-fluoro-1H-indole-3-carboxylate .
  • Carboxylate vs. Chloro : The methyl carboxylate at position 5 in the target (vs. chlorine in the 5-chloro analog) enhances solubility and serves as a functional handle for further derivatization .

Molecular Weight and Physicochemical Properties

  • The target compound’s higher molecular weight (350.51 vs. 326.91 for the 5-chloro analog) reflects the carboxylate group’s contribution.
  • The TIPS group’s hydrophobicity may reduce water solubility but improve lipid membrane permeability, a critical factor in drug design .

Biological Activity

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate is a fluorinated azaindole derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the presence of a fluorine atom and a triisopropylsilanyl group, may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H20FN2O2SiC_{15}H_{20}FN_{2}O_{2}Si. The incorporation of a fluorine atom enhances lipophilicity and alters the electronic properties of the compound, which can affect its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substituent is known to modulate binding affinity, while the triisopropylsilanyl group may enhance the compound's stability and solubility in biological systems. Research indicates that such interactions can lead to modulation of various biochemical pathways, including those related to cancer cell proliferation and antimicrobial activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer Exhibits cytotoxicity against ovarian cancer cells (A2780)
Antimicrobial Potential inhibitory effects against Mycobacterium tuberculosis
Enzyme Inhibition Modulates activity of COX-2 and other enzymes involved in inflammatory pathways

Case Studies

  • Anticancer Activity : A recent study evaluated various azaindole derivatives, including this compound, for their cytotoxic effects on ovarian cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation, suggesting its potential as an anticancer agent by inducing cell cycle arrest in cancer cells .
  • Antimicrobial Effects : The compound has shown promising results in inhibiting Mycobacterium tuberculosis. Structural analysis revealed that the molecular conformation and intermolecular interactions play crucial roles in its effectiveness against this pathogen .
  • Enzyme Interaction Studies : Investigations into the compound's interaction with COX-2 have shown that it can act as an inhibitor, potentially providing anti-inflammatory benefits. The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme, thereby preventing substrate access .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate?

  • Methodology : The synthesis typically involves sequential functionalization of the 7-azaindole core. The triisopropylsilanyl (TIPS) group is introduced early to protect the reactive N1 position, often via silylation using TIPS-Cl under inert conditions (e.g., THF, 0°C to RT). Fluorination at C4 is achieved via electrophilic substitution (e.g., Selectfluor® in DMF) or halogen exchange. The methyl ester at C5 is introduced through Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or carboxylation followed by esterification. Purification employs flash chromatography (silica gel, hexane/EtOAc gradient) and recrystallization .
  • Key Considerations : Monitor reaction progress via TLC and LC-MS to avoid over-silylation or ester hydrolysis.

Q. How is the compound characterized, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm regiochemistry and purity. Fluorine’s deshielding effect appears as a singlet at ~-110 ppm in 19F^{19}\text{F} NMR.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve 3D structure, particularly TIPS group orientation and planarity of the azaindole core .
  • HRMS : Validates molecular ion ([M+H]+^+) and fragmentation patterns.
    • Data Interpretation : Compare spectral data with analogous compounds (e.g., 7-azaindole derivatives in CCDC databases) to identify anomalies .

Q. What is the role of the triisopropylsilanyl (TIPS) group in this compound?

  • Function : The TIPS group acts as a steric shield, preventing unwanted reactions at N1 during synthesis (e.g., electrophilic attacks). It also enhances solubility in non-polar solvents for purification.
  • Limitations : TIPS can hinder crystallization; removal under mild acidic conditions (e.g., TBAF in THF) is required for downstream functionalization .

Advanced Research Questions

Q. How can X-ray crystallography address discrepancies between spectroscopic and computational structural models?

  • Challenge : NMR may suggest rotational freedom in the TIPS group, while computational models (DFT) predict restricted rotation due to steric hindrance.
  • Resolution : SHELXL refinement of X-ray data reveals precise dihedral angles and confirms TIPS conformation. For example, a 2023 study resolved a 7-azaindole derivative’s twisted geometry (CCDC-2191474), validating DFT predictions .
  • Experimental Design : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to minimize thermal motion artifacts.

Q. How do electronic effects of the 4-fluoro substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine at C4 polarizes the azaindole core, activating C5 for nucleophilic substitution. In Pd-catalyzed couplings (e.g., Buchwald-Hartwig), fluorine’s -I effect accelerates oxidative addition but may require bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
  • Data Contradiction : Fluorine’s meta-directing nature can lead to competing reaction pathways. LC-MS tracking and kinetic studies (e.g., variable-temperature NMR) help identify intermediates.

Q. What strategies optimize stability under varying reaction conditions (e.g., acidic/alkaline media)?

  • Degradation Pathways : The methyl ester hydrolyzes under alkaline conditions (pH >10), while the TIPS group is acid-labile.
  • Mitigation :

  • Use buffered conditions (pH 6–8) for aqueous reactions.
  • Replace TIPS with acid-stable protecting groups (e.g., SEM) for acidic environments.
  • Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces exposure time to harsh conditions .

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